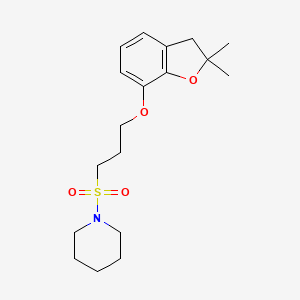
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine” is a complex organic molecule. It contains a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, which is a type of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety, followed by the introduction of the sulfonyl piperidine group . The synthesis of benzofuran derivatives has been a topic of considerable attention in the field of drug invention and development .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 2,2-dimethyl-2,3-dihydrobenzofuran moiety, a sulfonyl group, and a piperidine ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . The presence of these functional groups could enable a variety of chemical transformations, potentially leading to a wide range of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the 2,2-dimethyl-2,3-dihydrobenzofuran moiety and the sulfonyl piperidine group . These groups could confer properties such as solubility in established processing solvents and air stability .Wissenschaftliche Forschungsanwendungen
Highly Potent Fluorescence-Tagged Nonimidazole Histamine H3 Receptor Ligands
Compounds structurally related to "1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine" have been developed as highly potent, fluorescence-tagged ligands for the histamine H3 receptor, demonstrating significant affinities. These compounds serve as tools for understanding the receptor's binding site, with certain derivatives showing antagonist potencies in vivo, indicating their potential for therapeutic applications (Amon et al., 2007).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as "[1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol", involve detailed spectroscopic techniques and X-ray diffraction studies. These compounds, with their specific structural features, contribute to the expanding library of chemically diverse molecules for further application in various research fields (Naveen et al., 2015).
Anticancer Agent Development
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has identified these compounds as promising anticancer agents. The sequential synthesis and evaluation of these derivatives highlight the potential for developing new therapeutic agents against cancer, showcasing the critical role of structural modification in enhancing biological activity (Rehman et al., 2018).
Antimicrobial Activity Studies
Derivatives of piperidine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been synthesized and evaluated for their antimicrobial activity against pathogens affecting tomato plants. These studies not only contribute to the development of new antimicrobial agents but also highlight the significance of structural variations on biological efficacy (Vinaya et al., 2009).
Cyclin-Dependent Kinase Inhibitors
In the search for inhibitors of cyclin-dependent kinases, a methodology involving the oxidation of beta-piperidinoethylsulfides to generate compounds with inhibitory activity against CDK2 has been developed. This research underlines the importance of innovative synthetic strategies in discovering new drugs with specific target interactions (Griffin et al., 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Pharmacokinetics
The compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGQCRQZLJJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)
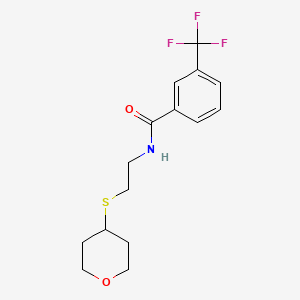

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)
![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)
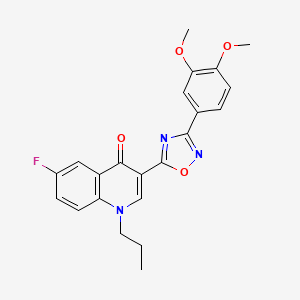
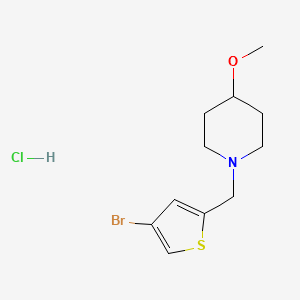
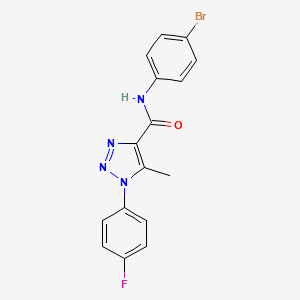
![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2835509.png)